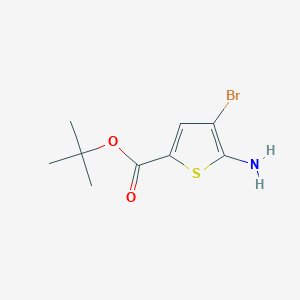

![molecular formula C12H16N6O2 B2588347 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898449-11-1](/img/structure/B2588347.png)

3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a complex organic molecule that contains several functional groups including a purine ring, a triazine ring, a tert-butyl group, and a methyl group .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions of substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

科学的研究の応用

Energetic Materials and Propellants

Nitro-substituted azolo[1,2,4]triazines, including our compound of interest, exhibit practically valuable characteristics as energy-rich compounds. These materials are proposed for use in propellants, explosives, and pyrotechnics . Their high nitrogen content contributes to their energetic properties, making them attractive candidates for applications in rocket fuels, airbags, and other propulsion systems.

Antiviral Agents

The compound 2-methylsulfanyl-6-nitro-1,2,4-triazolo[5,1-c][1,2,4]triazin-7(4H)-one , also known as Triazavirin , is derived from a related azolo[1,2,4]triazine. Triazavirin has demonstrated antiviral activity against various RNA viruses, including influenza and Ebola viruses. Its unique mechanism of action involves inhibiting viral RNA synthesis, making it a promising antiviral drug .

Materials Science: Organic Semiconductors

Azolo[1,2,4]triazines have been explored as organic semiconductors due to their intriguing electronic properties. Researchers investigate their use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. The tert-butyl substitution in our compound may influence charge transport and stability, making it an interesting candidate for organic electronics .

Medicinal Chemistry: Kinase Inhibitors

The purine scaffold in our compound resembles adenosine, a key component in cellular signaling pathways. Researchers have explored purine derivatives as kinase inhibitors, targeting specific kinases involved in diseases such as cancer. By modifying the tert-butyl group and other substituents, scientists can fine-tune the selectivity and potency of these inhibitors .

Supramolecular Chemistry: Host-Guest Interactions

Azolo[1,2,4]triazines can act as host molecules in supramolecular chemistry. Researchers study their ability to form inclusion complexes with guest molecules, such as small organic compounds or metal ions. The tert-butyl substituent may influence the binding affinity and selectivity of these host-guest interactions .

Materials Science: Crystal Engineering

The crystal structures of azolo[1,2,4]triazines provide insights into their packing arrangements and intermolecular interactions. Researchers explore crystal engineering principles to design new materials with desired properties. By modifying the tert-butyl group and other substituents, they can control crystal packing and optimize properties like solubility, stability, and mechanical strength .

将来の方向性

特性

IUPAC Name |

3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O2/c1-12(2,3)6-5-18-7-8(13-10(18)16-15-6)17(4)11(20)14-9(7)19/h5H2,1-4H3,(H,13,16)(H,14,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIFBDCPVFIEGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC2=NC3=C(N2C1)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16418900 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

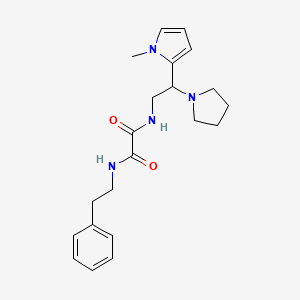

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2588271.png)

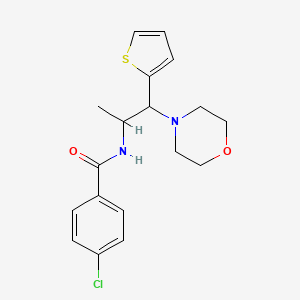

![7-bromo-4-(4-bromobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2588276.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2588277.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide](/img/structure/B2588278.png)

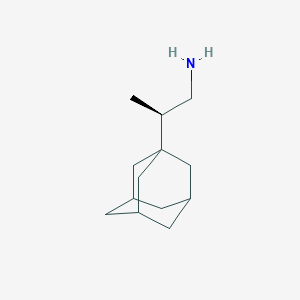

![Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate](/img/structure/B2588279.png)

![2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one;hydrochloride](/img/structure/B2588283.png)

![4-[2-(4-Methoxyphenyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2588284.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-isopropylacetamide](/img/structure/B2588285.png)